2,4,5,6-tetrachloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
2,4,5,6-TETRACHLORO-N-[2-(TRIFLUOROMETHYL)PHENYL]NICOTINAMIDE: is a complex organic compound that features both chlorinated and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-TETRACHLORO-N-[2-(TRIFLUOROMETHYL)PHENYL]NICOTINAMIDE typically involves multi-step organic reactions. One common method includes the chlorination of nicotinamide followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and catalysts to enhance the reaction rate and yield. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4,5,6-TETRACHLORO-N-[2-(TRIFLUOROMETHYL)PHENYL]NICOTINAMIDE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorinated aromatic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
2,4,5,6-Tetrachloropyridine: Shares the chlorinated pyridine ring but lacks the trifluoromethyl group.
2,4,5-Trichloro-6-(trifluoromethyl)pyridine: Similar structure but with one less chlorine atom.
N-(2-Trifluoromethylphenyl)nicotinamide: Lacks the chlorinated pyridine ring but contains the trifluoromethylphenyl group.
Uniqueness: The combination of both chlorinated and fluorinated aromatic rings in 2,4,5,6-TETRACHLORO-N-[2-(TRIFLUOROMETHYL)PHENYL]NICOTINAMIDE makes it unique
Properties
Molecular Formula |
C13H5Cl4F3N2O |
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Molecular Weight |
404.0 g/mol |
IUPAC Name |
2,4,5,6-tetrachloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H5Cl4F3N2O/c14-8-7(10(16)22-11(17)9(8)15)12(23)21-6-4-2-1-3-5(6)13(18,19)20/h1-4H,(H,21,23) |
InChI Key |
XPLMWCNZKAKACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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